N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide
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Overview
Description
N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the morpholine and piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidine core makes it a versatile intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, this compound has shown potential as an anti-inflammatory agent. Its derivatives have been evaluated for their ability to modulate inflammatory responses in macrophage cells.
Medicine: The compound and its derivatives have been studied for their potential therapeutic applications, including their use as anti-inflammatory and anti-cancer agents. The presence of morpholine and piperidine groups can enhance the biological activity of the compound.
Industry: In the pharmaceutical industry, this compound can be used as a precursor for the synthesis of various drugs. Its structural complexity and biological activity make it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism by which N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways and the reduction of inflammation. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Morpholinopyrimidine derivatives: These compounds share the morpholine and pyrimidine moieties but may differ in their substituents and overall structure.
Piperidine derivatives: Compounds containing the piperidine group but lacking the pyrimidine core.
Pyrimidine analogs: Other pyrimidine derivatives with different substituents and functional groups.
Uniqueness: N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide is unique due to its specific combination of morpholine, piperidine, and pyrimidine groups. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-piperidin-1-ylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c27-18(17-20-7-5-16(24-17)25-8-2-1-3-9-25)22-14-15-4-6-21-19(23-15)26-10-12-28-13-11-26/h4-7H,1-3,8-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWPQWHXKIZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)C(=O)NCC3=NC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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